H-Tyr-Tic-Phe-Phe-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TIPP involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of TIPP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product undergoes purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TIPP undergoes various chemical reactions, including:
Oxidation: TIPP can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds, reverting TIPP to its reduced form.
Substitution: TIPP can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric TIPP .
Scientific Research Applications
TIPP has a wide range of scientific research applications:
Chemistry: TIPP is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the role of delta opioid receptors in various biological processes.
Medicine: TIPP’s potential as a therapeutic agent for pain management and addiction treatment is being explored.
Industry: TIPP is utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
TIPP exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors involved in modulating pain perception and other physiological processes. Upon binding, TIPP inhibits the activation of these receptors, leading to a decrease in downstream signaling pathways such as the inhibition of adenylyl cyclase and the reduction of intracellular calcium levels. This results in the suppression of pain signals and other related effects .
Comparison with Similar Compounds
Similar Compounds
Naltrindole: Another delta opioid receptor antagonist with similar binding properties.
ICI 174,864: A selective delta opioid receptor antagonist used in research.
BNTX: A compound with high affinity for delta opioid receptors .
Uniqueness of TIPP
TIPP stands out due to its high selectivity and potency as a delta opioid receptor antagonist. Its unique structure allows for specific interactions with the receptor, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
H-Tyr-Tic-Phe-Phe-OH, commonly known as TIPP, is a tetrapeptide with significant biological activity, particularly as a selective antagonist at delta-opioid receptors. This compound has garnered attention in opioid pharmacology due to its unique interaction profile and potential therapeutic applications.
TIPP consists of the amino acids Tyrosine (Tyr), Tryptophan (Tic), and two Phenylalanines (Phe). Its structure allows it to selectively bind to delta-opioid receptors while exhibiting minimal interaction with mu (μ) and kappa (κ) receptors. This selectivity is crucial for studying the role of delta-opioid receptors in various physiological processes, including pain modulation and addiction treatment.
Binding Affinity and Selectivity
Research indicates that TIPP binds with high affinity to delta-opioid receptors. The following table summarizes its binding affinities compared to other opioid receptor antagonists:
Compound Name | Binding Affinity (K_i, nM) | Selectivity Ratio (δ/μ) |
---|---|---|
This compound (TIPP) | 1.22 ± 0.07 | High |
DPDPE | 8.39 ± 0.70 | Low |
Guan-Dmt-Tic-Phe-Phe-NH2 | 0.146 ± 0.041 | Moderate |
H-Dmt-Tic-Phe-Phe-NH2 | 0.118 ± 0.016 | Moderate |
This data shows that TIPP has a significantly lower K_i value compared to DPDPE, indicating stronger binding affinity for the delta receptor .
N-terminal Guanidinylation
A study explored the effects of N-terminal guanidinylation on TIPP analogues, revealing that modifications could enhance blood-brain barrier permeability while altering in vitro opioid activity profiles. The guanidinylated analogues exhibited varying degrees of partial agonist and antagonist activities at delta receptors, indicating potential for developing new therapeutic agents targeting opioid receptors .
Comparative Analysis of Analogues
Another investigation compared various TIPP analogues, highlighting that even minor structural changes could significantly impact biological activity. For instance, substituting Tyrosine with other amino acids maintained receptor binding affinity but altered selectivity and efficacy profiles .
Therapeutic Implications
The selective antagonism of this compound at delta-opioid receptors positions it as a candidate for treating conditions related to opioid addiction and overdose management. By blocking the effects of potent opioids like morphine, TIPP could mitigate withdrawal symptoms and reduce cravings in dependent individuals .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUATXRHWNDDW-YRCZKMHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163362 | |
Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146369-65-5 | |
Record name | TIPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146369655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYR-TIC-PHE-PHE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH25YS93HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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